

"spectroscopic data for 2-cyano-N-cyclopropylacetamide (FT-IR, NMR, UV-Vis)"

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Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475

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Spectroscopic Data for 2-cyano-N-cyclopropylacetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-cyano-N-cyclopropylacetamide**. While specific experimental data from primary literature was not fully accessible at the time of publication, this document details the expected spectroscopic signatures based on the molecule's functional groups. It includes detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this guide presents logical workflows for spectroscopic analysis and data integration for the structural elucidation of **2-cyano-N-cyclopropylacetamide**, visualized through Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

2-cyano-N-cyclopropylacetamide is a chemical compound of interest in organic synthesis and potentially in pharmaceutical research due to the presence of the reactive cyanoacetamide moiety and the cyclopropyl group. Accurate structural confirmation and purity assessment are critical for any application, and this is primarily achieved through a combination of

spectroscopic techniques. This guide outlines the theoretical basis and practical considerations for the analysis of this molecule using FT-IR, NMR, and UV-Vis spectroscopy.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for **2-cyano-N-cyclopropylacetamide** based on the characteristic spectroscopic regions for its constituent functional groups.

Table 1: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Intensity
3350 - 3180	N-H (Amide)	Stretching	Strong, broad
3100 - 3000	C-H (Cyclopropyl)	Stretching	Medium
2950 - 2850	C-H (Methylene)	Stretching	Medium
2260 - 2220	C≡N (Nitrile)	Stretching	Medium, sharp
1680 - 1630	C=O (Amide I)	Stretching	Strong
1560 - 1520	N-H (Amide II)	Bending	Medium
1470 - 1450	C-H (Methylene)	Bending (Scissoring)	Medium
1050 - 1000	C-C (Cyclopropyl)	Ring breathing	Medium to Weak

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Proton Environment	Multiplicity
6.5 - 8.0	N-H (Amide)	Broad Singlet
3.4 - 3.6	-CH ₂ - (Methylene)	Singlet
2.6 - 2.8	-CH- (Cyclopropyl)	Multiplet
0.7 - 0.9	-CH ₂ - (Cyclopropyl)	Multiplet
0.5 - 0.7	-CH ₂ - (Cyclopropyl)	Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Carbon Environment
165 - 175	C=O (Amide)
115 - 120	C≡N (Nitrile)
25 - 35	-CH- (Cyclopropyl)
20 - 30	-CH ₂ - (Methylene)
5 - 15	-CH ₂ - (Cyclopropyl)

Table 4: Predicted UV-Vis Absorption

λ_{max} (nm)	Solvent	Electronic Transition
~200-220	Ethanol	n → π^* (Amide)
< 200	Ethanol	π → π^* (Nitrile)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-cyano-N-cyclopropylacetamide** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:**
 - A background spectrum of the KBr pellet holder is recorded.
 - The sample pellet is placed in the holder and the sample spectrum is recorded.
 - The spectrum is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Analysis:** The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **2-cyano-N-cyclopropylacetamide**.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H NMR) is used.
- **^1H NMR Data Acquisition:**
 - The spectrometer is tuned and locked onto the deuterium signal of the solvent.

- Standard acquisition parameters are used to record the ^1H NMR spectrum.
- ^{13}C NMR Data Acquisition:
 - The spectrometer is tuned to the ^{13}C frequency.
 - A proton-decoupled spectrum is acquired to obtain single-line signals for each unique carbon atom.
- Data Analysis: The chemical shifts (δ), signal integrations (for ^1H), and multiplicities (for ^1H) are analyzed to determine the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **2-cyano-N-cyclopropylacetamide**.

Methodology:

- Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. The stock solution is then diluted to a final concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - The spectrophotometer is blanked using a cuvette filled with the solvent.
 - The sample cuvette is then placed in the beam path.
 - The absorbance is scanned over a wavelength range of approximately 200 to 400 nm.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

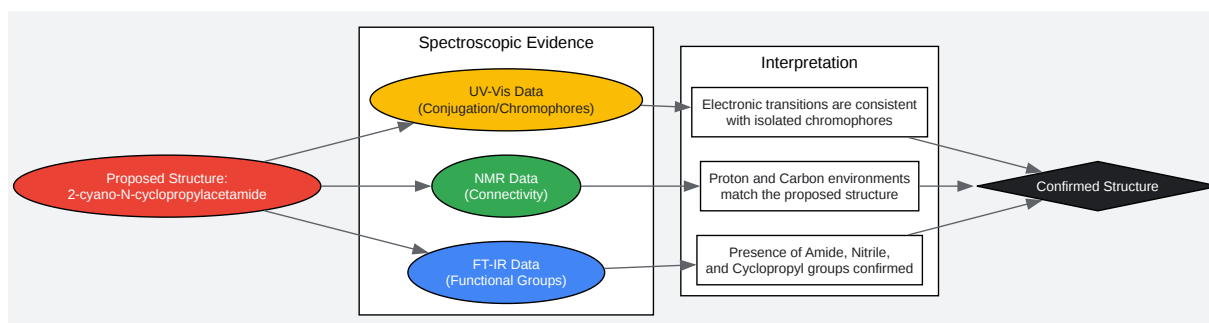
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.



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Caption: Workflow for the spectroscopic analysis of **2-cyano-N-cyclopropylacetamide**.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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